molecular formula C4H6N2O B15147029 Oxazol-5-YL-methylamine

Oxazol-5-YL-methylamine

Cat. No.: B15147029
M. Wt: 98.10 g/mol
InChI Key: WRYWNOIBWZGSHQ-UHFFFAOYSA-N
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Description

Oxazol-5-YL-methylamine is a heterocyclic compound that features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxazol-5-YL-methylamine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of amino acids with carboxylic acids in the presence of activating agents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) in an aqueous solvent . This method allows for the formation of the oxazole ring in a one-pot synthesis.

Industrial Production Methods

Industrial production of this compound often employs catalytic systems to enhance efficiency and yield. Magnetic nanocatalysts have been explored for their stability and ease of separation from reaction mixtures . These catalysts facilitate the synthesis of oxazole derivatives under mild conditions, making the process more environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions

Oxazol-5-YL-methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole-5-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the oxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include oxazole-5-carboxylic acids, oxazoline derivatives, and substituted oxazoles, which have diverse applications in medicinal chemistry .

Scientific Research Applications

Oxazol-5-YL-methylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Oxazol-5-YL-methylamine involves its interaction with specific molecular targets and pathways. For instance, certain oxazole derivatives have been found to inhibit enzymes such as 11β-HSD1, which plays a role in metabolic processes . The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity and exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to Oxazol-5-YL-methylamine include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical transformations and its role as an intermediate in the synthesis of biologically active compounds make it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C4H6N2O

Molecular Weight

98.10 g/mol

IUPAC Name

N-methyl-1,3-oxazol-5-amine

InChI

InChI=1S/C4H6N2O/c1-5-4-2-6-3-7-4/h2-3,5H,1H3

InChI Key

WRYWNOIBWZGSHQ-UHFFFAOYSA-N

Canonical SMILES

CNC1=CN=CO1

Origin of Product

United States

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